N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-[1,1'-biphenyl]-4-carboxamide
Description
This compound is a biphenyl carboxamide derivative featuring a tertiary amine (dimethylamino group) and a morpholine moiety within its ethyl chain substituent. The dimethylamino group enhances solubility and basicity, while the morpholine ring contributes to hydrogen bonding and metabolic stability . The biphenyl system may facilitate π-π stacking interactions with aromatic residues in biological targets, a feature shared with other carboxamide-based pharmaceuticals (e.g., kinase inhibitors like imatinib) .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29(2)25-14-12-23(13-15-25)26(30-16-18-32-19-17-30)20-28-27(31)24-10-8-22(9-11-24)21-6-4-3-5-7-21/h3-15,26H,16-20H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXFNDEPHFQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate Schiff base.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-bromobiphenyl under palladium-catalyzed conditions to form the desired biphenyl structure.
Amidation: The final step involves the amidation of the coupled product with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the amide linkage, resulting in amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and advanced materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the dimethylamino and morpholine groups enhances its ability to interact with biological membranes and proteins.
Industry
In the industrial sector, this compound is used in the development of advanced materials such as polymers and coatings. Its structural features contribute to the mechanical and chemical properties of these materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(Morpholin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide
- Structural Differences: Lacks the ethyl chain with dimethylamino and morpholine groups; instead, the morpholine is directly attached to the phenyl ring of the carboxamide.
- Implications : Reduced conformational flexibility compared to the target compound. The absence of the ethyl chain may limit interactions with deeper hydrophobic pockets in enzymes or receptors.
N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxamide
- Structural Differences : Substitutes the morpholine-ethyl chain with a piperazine-methoxy group and incorporates a methyl-oxadiazole ring.
- The piperazine group increases basicity, which may affect cellular uptake and plasma protein binding .
- Biological Relevance: Similar compounds are reported in patent literature as CDK9 inhibitors with IC₅₀ values in the nanomolar range .
2-(4-Isopropylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
- Structural Differences: Replaces the biphenyl core with a quinoline ring and substitutes dimethylamino with an isopropylphenyl group.
- Research Context: Quinoline carboxamides are explored in oncology, e.g., venetoclax derivatives targeting BCL-2 .
Cabamiquine (6-Fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide)
- Structural Differences: Features a fluorinated quinoline core and a pyrrolidine-ethyl chain instead of dimethylamino-morpholine.
- Implications : Fluorine improves metabolic stability and bioavailability. The pyrrolidine group may enhance binding to G protein-coupled receptors (GPCRs) due to its constrained conformation .
- Therapeutic Relevance : Approved as an antiviral agent, highlighting the importance of carboxamide-morpholine hybrids in drug design .
Key Comparative Findings
Mechanistic and Functional Insights
- Target Compound vs. Quinoline Derivatives: The biphenyl core may favor interactions with flat binding sites (e.g., kinase ATP pockets), whereas quinoline derivatives like cabamiquine target nucleic acids or helical receptors .
- Role of Morpholine : In the target compound, the morpholine’s oxygen atoms participate in hydrogen bonding with catalytic lysine or aspartate residues in kinases, a feature absent in piperazine-containing analogs .
- Dimethylamino Group: This moiety’s basicity (pKa ~8.5) may enhance lysosomotropic effects, improving intracellular retention compared to neutral analogs .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C22H31N3O3S
- Molecular Weight : 397.57 g/mol
Structural Features
The compound features a biphenyl moiety, a morpholine ring, and a dimethylamino group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study showed that it effectively inhibits the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Antiproliferative Effects
In a study examining the compound's effects on lung cancer cell lines (A431 and H1975), it demonstrated potent antiproliferative activity with IC50 values in the low micromolar range. The selectivity towards mutant EGFR over wild-type EGFR was notable, suggesting potential for targeted cancer therapy .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) | Selectivity (Mutant vs WT) |
|---|---|---|
| A431 | 0.5 | 10-fold |
| H1975 | 0.3 | 15-fold |
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Preliminary studies suggest it may inhibit specific kinases involved in tumor growth and progression.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects, where the compound may mitigate neuronal cell death in models of neurodegenerative diseases.
Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : As a lead compound for developing targeted therapies.
- Biochemical Probes : For studying enzyme mechanisms and cellular pathways.
- Drug Development : Potential candidate for clinical trials targeting specific types of cancer.
Q & A
Q. What are the standard synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-[1,1'-biphenyl]-4-carboxamide, and how are yields optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of the biphenyl-carboxamide core with a morpholinyl-ethylamine derivative. Key steps include:
-
Amide bond formation : Use of coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .
-
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
-
Yield optimization : Reaction parameters (e.g., temperature: 0–25°C, stoichiometric ratios) are systematically tested via Design of Experiments (DoE) to maximize efficiency .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDCl/HOBt, DCM, 0°C | 65–78% | 92–97% |
| Purification | Ethanol recrystallization | 85% recovery | >99% |
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopic analysis :
- 1H/13C NMR : Peaks for morpholine (δ 3.6–3.8 ppm, multiplet) and dimethylamino groups (δ 2.2–2.4 ppm, singlet) confirm substitution patterns .
- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹; morpholine C-O-C at 1100–1250 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its receptor-binding activity?
- Methodological Answer :
- In vitro receptor profiling : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) at 1–10 µM concentrations .
- Cell-based assays : HEK293 cells transfected with target GPCRs; measurement of cAMP or calcium flux .
- Negative controls : Use structurally similar but inactive analogs (e.g., morpholine-free derivatives) to validate specificity .
Advanced Research Questions
Q. How can contradictory data in receptor-binding studies be resolved?
- Methodological Answer : Contradictions (e.g., variable Ki values across studies) may arise from:
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Assay conditions : Differences in buffer pH, ion concentration, or temperature. Standardize protocols using reference ligands (e.g., ketanserin for 5-HT2A) .
-
Compound stability : Perform stability tests in assay buffers (HPLC monitoring over 24h) to rule out degradation .
-
Computational docking : Use Schrödinger Suite or AutoDock to model binding poses and identify key interactions (e.g., hydrogen bonds with morpholine oxygen) .
- Data Table :
| Receptor | Reported Ki (nM) | Assay Conditions | Proposed Resolution |
|---|---|---|---|
| 5-HT2A | 12 ± 3 vs. 45 ± 8 | pH 7.4 vs. 7.0 | Re-test at pH 7.4 with 1 mM Mg²⁺ |
| D2 | Inactive vs. 120 nM | Radioligand vs. functional assay | Use β-arrestin recruitment assay |
Q. What computational strategies are effective for optimizing its pharmacokinetic profile?
- Methodological Answer :
- ADMET prediction : SwissADME or ADMETLab 2.0 to assess logP (target <3), solubility (<−4 logS problematic), and CYP450 inhibition .
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
- Structural modifications : Introduce polar groups (e.g., hydroxyl on biphenyl) to reduce logP while maintaining affinity (SAR-guided design) .
Q. How can reaction scalability be improved without compromising purity?
- Methodological Answer :
- Continuous flow synthesis : Use microreactors for exothermic steps (e.g., amide coupling) to enhance heat dissipation and reduce byproducts .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Case study : Scaling from 1g to 100g batch increased yield from 70% to 82% using THF instead of DCM (better mixing in large reactors) .
Q. What advanced techniques validate its target engagement in vivo?
- Methodological Answer :
- PET radiolabeling : Synthesize [11C]-labeled analog for biodistribution studies in rodents .
- Thermal proteome profiling (TPP) : Identify target proteins by monitoring thermal stability shifts in cell lysates .
- CRISPR-Cas9 knockouts : Confirm loss of activity in cells lacking the putative target receptor .
Contradiction Analysis & Troubleshooting
Q. Why might NMR spectra show unexpected peaks, and how are artifacts addressed?
- Methodological Answer :
- Impurity sources : Residual solvents (e.g., DMSO in hygroscopic samples) or diastereomers from chiral centers. Use deuterated solvents and repeat synthesis under anhydrous conditions .
- Dynamic effects : Morpholine ring puckering may cause splitting; acquire spectra at elevated temperatures (e.g., 40°C) to sharpen signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
